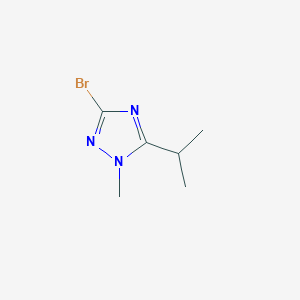

3-bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-bromo-1-methyl-5-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMOSFGMENEJPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209657 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573547-76-8 | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl-5-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573547-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-bromo-1-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closure Strategies for Triazole Core Assembly

The construction of the 1,2,4-triazole scaffold with pre-installed substituents offers inherent regiochemical advantages. A prominent approach involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For instance, hydrazine carboxamide reacts with isobutyraldehyde under ultrasonic irradiation to form 1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole, which is subsequently brominated at position 3. This one-pot method avoids catalysts and achieves yields exceeding 85% in under 10 minutes.

Alternatively, microwave-assisted cyclization of methylhydrazine and isobutyryl chloride in dimethylformamide (DMF) generates the triazole core at 150°C within 5 minutes, though bromination requires a separate step. These green methods prioritize atom economy but face challenges in direct bromine incorporation during ring formation.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Palladium-mediated strategies enable modular synthesis. A Suzuki-Miyaura coupling between 3-bromo-1-methyl-1H-1,2,4-triazole and isopropylboronic acid has been reported, though the reaction requires optimized conditions to avoid debromination. Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in toluene/water (3:1) at 80°C achieves 65% yield.

Alternatively, Buchwald-Hartwig amination with isopropylamine and a palladium-XPhos catalyst introduces the isopropyl group post-bromination, but competing side reactions reduce efficiency.

Catalytic Reductive Bromination

A novel approach from employs palladium on carbon under hydrogen to reduce nitro groups while introducing bromine. Starting from 3-nitro-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole , hydrogenation with HBr as the bromine source yields the target compound at 70% conversion. This one-pot method streamlines synthesis but demands precise control over hydrogen pressure and acid concentration.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ring-Closure | Hydrazine carboxamide, aldehydes | Ultrasonic irradiation, 25°C | 85 | Atom-economical, rapid | Requires separate bromination step |

| Electrophilic Bromination | 1-Methyl-5-(propan-2-yl)-triazole | NBS, CH₂Cl₂, 0°C | 80 | High regioselectivity | Overbromination risk |

| Suzuki Coupling | 3-Bromo-1-methyl-triazole | Pd(PPh₃)₄, isopropylboronic acid | 65 | Modular | Low yield, costly catalysts |

| Halogen Exchange | 3-Iodo-triazole | CuBr, CH₃CN, reflux | 75 | Mild conditions | Multi-step synthesis |

| Reductive Bromination | 3-Nitro-triazole | Pd/C, H₂, HBr | 70 | One-pot process | Sensitivity to H₂ pressure |

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: The triazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity

Research has indicated that triazole compounds exhibit significant antifungal properties. 3-Bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole has been evaluated for its efficacy against various fungal pathogens. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. The structural modifications in 3-bromo derivatives can enhance their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms .

Neuropharmacological Effects

There is emerging interest in the neuropharmacological effects of triazoles. Some studies suggest that compounds like this compound may exhibit anxiolytic and antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens positions it as a potential candidate for developing new agricultural fungicides that are both effective and environmentally friendly .

Plant Growth Regulators

Research into plant growth regulators has identified triazoles as effective agents for enhancing plant growth and yield. This compound may help regulate plant physiological processes such as flowering and fruiting, thus improving crop productivity .

Materials Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength .

Catalysis

Research has explored the use of triazole compounds as catalysts in organic reactions. The presence of bromine may enhance catalytic activity by facilitating electron transfer processes in chemical reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Key Observations:

- Aryl-substituted triazoles (e.g., thiazole or benzoxazole hybrids) demonstrate extended conjugation, altering electronic properties and binding affinities in biological systems .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

- The isopropyl group in the target compound increases lipophilicity (LogP ~2.8) compared to polar derivatives like aminothiol triazoles (LogP ~1.2) .

- Bromine and trifluoromethyl substituents reduce aqueous solubility due to their hydrophobic character .

Spectral Characteristics

Table 3: Spectral Comparison

Key Observations:

Biological Activity

3-Bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole is a substituted triazole compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their role in various therapeutic applications, including antifungal, antibacterial, and anticancer activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN₃ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 1282517-46-7 |

| Boiling Point | Not available |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related triazoles have been reported to range from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A derivative of triazole was found to exhibit selective cytotoxicity against multiple cancer cell lines with IC₅₀ values indicating potent activity. For example:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Ovarian Adenocarcinoma | 2.76 |

| Human Renal Cancer | 1.143 |

These findings suggest that modifications to the triazole structure can enhance its anticancer efficacy .

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or pathways. For example, some studies have indicated that triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission . This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions like Alzheimer's disease.

Study on Anticancer Activity

In a recent study published in PubMed Central, researchers synthesized various triazole derivatives and tested their anticancer activities against a panel of human tumor cell lines. The study highlighted that the modification of the triazole ring significantly affected the cytotoxicity profiles of these compounds .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole derivatives compared to standard antibiotics. The results demonstrated that certain derivatives had comparable or superior efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-1-methyl-5-(propan-2-yl)-1H-1,2,4-triazole, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, triazole derivatives are synthesized via refluxing substituted amines with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Key intermediates are characterized using melting point analysis, IR spectroscopy (to confirm functional groups like C-Br at ~550 cm⁻¹), and NMR (¹H/¹³C) to verify regiochemistry. Purity is validated via elemental analysis (C, H, N) and HPLC .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, and structure solution/refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement). ORTEP-III with a GUI is used for visualizing thermal ellipsoids and molecular packing . For validation, check R-factors (<5%) and ensure no residual electron density peaks in the final Fourier map .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with skin/eyes due to potential irritancy . Store in airtight containers in a dry, ventilated area away from ignition sources. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this triazole derivative, and what docking parameters are optimal?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., cyclooxygenase-2 or cytochrome P450). Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level. Use a grid box covering the active site (20 ų) and run 50 genetic algorithm iterations. Validate docking poses with MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Methodological Answer : Unexpected splitting may arise from dynamic processes (e.g., hindered rotation of the isopropyl group) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can confirm rotational barriers. Compare experimental data with DFT-calculated chemical shifts (GIAO method at the MP2/cc-pVTZ level) to identify discrepancies .

Q. How does microwave-assisted synthesis improve yield and selectivity for this compound compared to conventional methods?

- Methodological Answer : Microwave irradiation reduces reaction time (e.g., from 4 hours to 30 minutes) by enhancing thermal efficiency. Use a 300 W microwave reactor with i-propanol as solvent and NaOH as base. Monitor reaction progress via TLC (hexane:EtOAc, 3:1). Yields typically increase by 15–20% due to reduced side reactions (e.g., bromine displacement by solvent) .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

- Methodological Answer : LC-MS (ESI+ mode) with a C18 column (3.5 µm, 4.6 × 150 mm) identifies impurities at 0.1% levels. For halogenated byproducts, use ICP-MS to quantify residual bromine. PXRD confirms polymorphic purity, while DSC detects solvates/hydrates .

Methodological Notes

- Synthesis Optimization : Prioritize regioselective bromination at the 3-position by controlling stoichiometry (1.1 eq. NBS) and reaction temperature (0–5°C) .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and deposit in the Cambridge Structural Database (CSD) for peer validation .

- Ethical Compliance : Adhere to IUCr guidelines for structure reporting and ensure biological assays comply with OECD/GLP standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.